molecular formula C11H4O5 B030888 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione CAS No. 483-36-3

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione

Cat. No. B030888
CAS RN: 483-36-3
M. Wt: 216.15 g/mol
InChI Key: HKQPXEAYQPNPHV-UHFFFAOYSA-N
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Description

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione is a chemical compound with the molecular formula C11H4O5 . It is also known by its IUPAC name 4H-Furo[3,2-g]chromene-4,7,9-trione .

properties

IUPAC Name

furo[3,2-g]chromene-4,7,9-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQPXEAYQPNPHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=O)C3=C(C2=O)OC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197478
Record name 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione

CAS RN

483-36-3
Record name 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergaptenquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401268
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Furo(3,2-g)(1)benzopyran-4,7,9-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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